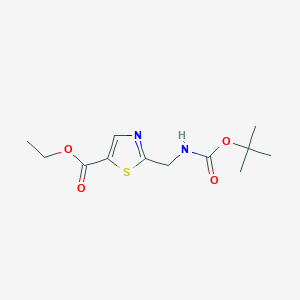

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

Description

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate is a thiazole-based compound featuring two critical functional groups: a tert-butoxycarbonyl (BOC)-protected aminomethyl group at the thiazole’s 2-position and an ethyl ester at the 5-position. The BOC group enhances stability during synthetic procedures, particularly under basic conditions, while the ethyl ester provides a handle for further hydrolysis or derivatization. This compound serves as a key intermediate in medicinal chemistry, notably in the synthesis of DNA minor groove-binding oligopeptides and kinase inhibitors . Its structural confirmation via spectroscopic methods (e.g., NMR, IR) and X-ray crystallography ensures precise characterization .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-17-10(15)8-6-13-9(19-8)7-14-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVRZRPTLDLTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- IUPAC Name : Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-5-carboxylate

- Molecular Formula : CHNOS

- Molecular Weight : 272.33 g/mol

- CAS Number : 302964-01-8

Research indicates that thiazole derivatives, including this compound, exhibit various biological activities primarily through inhibition of specific enzymes or receptors. For instance, compounds in this class have shown potential in inhibiting mitotic kinesins such as HSET (KIFC1), which are crucial for centrosome clustering in cancer cells. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells with centrosome amplification .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies have shown that it can induce multipolar spindle formation in cancer cells with amplified centrosomes, leading to increased cell death rates. Specifically, the compound exhibited micromolar inhibition of HSET with an IC value of approximately 2.7 μM .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound has been evaluated against various bacterial strains, showing activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are classified as high-priority pathogens by the WHO .

Study on Cancer Cell Lines

A study conducted on human cancer cell lines treated with this compound reported significant induction of apoptosis and cell cycle arrest at the G2/M phase. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics and inhibit HSET activity, leading to multipolar spindle formation .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiazole derivatives, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

| Activity Type | Target | IC | MIC | Notes |

|---|---|---|---|---|

| Anticancer | HSET (KIFC1) | 2.7 μM | - | Induces multipolar spindle formation |

| Antimicrobial | Acinetobacter baumannii | - | 32 µg/mL | Effective against resistant strains |

| Pseudomonas aeruginosa | - | 32 µg/mL | High-priority pathogen |

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Intermediates

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that yield more complex molecules, which are often utilized in drug development.

2. Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. This compound has been studied for its potential efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

3. Anticancer Research

Thiazole derivatives have shown promise in anticancer research due to their ability to inhibit certain enzymes involved in cancer cell proliferation. This compound is being explored for its potential to act as a lead compound in the development of anticancer therapeutics.

Data Table: Synthesis and Yield

| Reaction Component | Amount | Yield (%) | Conditions |

|---|---|---|---|

| Ethyl 2-amino-thiazole-5-carboxylate | 5.00 g | 79% | THF, triethylamine, DMAP, at 0 - 20°C |

| Di-tert-butyl dicarbonate | 6.44 g | - | - |

| Triethylamine | 2.99 g | - | - |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a study published by Plouvier et al., derivatives of this compound were synthesized and tested against various bacterial strains. The results showed significant inhibition of growth, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of thiazole derivatives included this compound. The compound demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as a scaffold for developing new anticancer drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Ethyl 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate (CAS 108838-88-6)

- Structure: Replaces the BOC group with a benzyloxycarbonyl (Cbz) protecting group on the aminomethyl moiety.

- Key Differences: Deprotection Conditions: Cbz requires hydrogenolysis (H₂/Pd), whereas BOC is cleaved under acidic conditions (e.g., HCl/EtOAc). Stability: Cbz is less stable under acidic conditions compared to BOC. Molecular Formula: C₁₅H₁₆N₂O₄S vs. the target compound’s C₁₂H₁₈N₂O₄S .

(S)-Ethyl 2-(1-(tert-Butoxycarbonyl)ethyl)thiazole-5-carboxylate (CAS 268553-45-3)

- Structure : Features a BOC-protected ethyl group (rather than methylene-linked BOC-amine) at the 2-position.

- Key Differences: Stereochemistry: The chiral center (S-configuration) may influence biological interactions. Electronic Effects: The ethyl group alters steric bulk and electronic distribution compared to the aminomethyl linker .

Ethyl 5-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate (CAS 1246549-82-5)

- Structure: Positions the BOC-amino group at the 5-position and the ethyl ester at the 2-position.

- Key Differences :

Functional Group Modifications

Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 77210-76-6)

- Structure: Lacks a protecting group on the 2-amino moiety.

- Key Differences :

Ethyl 2-((tert-butoxycarbonyl)amino)-4-(trifluoromethyl)oxazole-5-carboxylate

- Structure : Replaces thiazole with oxazole and introduces a trifluoromethyl group at position 3.

- Key Differences :

DNA Minor Groove-Binding Analogs

Compounds like Ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate () highlight the target compound’s role in oligopeptide synthesis. The BOC group facilitates stepwise coupling, while the ethyl ester allows hydrolysis to a carboxylic acid for further derivatization .

Kinase Inhibitors

In , ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate is synthesized as a CDK9 inhibitor precursor. The BOC group’s stability under basic conditions is critical for maintaining integrity during reactions .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The BOC group’s acid-labile nature allows selective deprotection in multi-step syntheses, as seen in ’s conversion of ester 9 to acid 10 .

- Biological Activity : Positional isomerism (e.g., BOC at 2 vs. 5) significantly affects binding modes in kinase inhibitors, as observed in CDK9 studies .

- Stability Considerations : Cbz-protected analogs () are less suited for acidic reaction environments compared to BOC derivatives .

Q & A

What are the key steps in synthesizing ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate, and how are reaction conditions optimized?

Basic Synthesis Methodology

The synthesis typically involves coupling a Boc-protected amine to a thiazole-carboxylate scaffold. For example, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate can react with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature for 8 hours . Anhydrous conditions are critical to prevent hydrolysis of the Boc group. Yield optimization often requires precise stoichiometry (e.g., 1.1 equivalents of Boc₂O) and inert atmospheres (argon/nitrogen) to avoid side reactions.

Advanced: Contradictions in Yield Optimization

Discrepancies in yields may arise from competing side reactions, such as incomplete Boc protection or ester hydrolysis. For instance, trace moisture can hydrolyze Boc groups, reducing yields. Advanced purification techniques (e.g., flash chromatography with ethyl acetate/hexanes gradients) and real-time monitoring (TLC or LC-MS) are recommended to isolate the product efficiently .

How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

Basic Structural Characterization

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 5.8258 Å, b = 9.4916 Å, c = 24.350 Å, and β = 92.37° were reported. Key metrics include an R factor of 0.054 and data-to-parameter ratio of 18.5, ensuring high reliability .

Advanced: Addressing Data Ambiguities

Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) may arise from thermal motion or crystal packing. Refinement using software like SHELXL and validation via PLATON can resolve these. For example, the thiazole ring’s planarity and Boc-group torsion angles are critical for confirming steric effects on reactivity .

What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

Basic Application in Drug Discovery

The compound is a key intermediate in synthesizing Dasatinib, a dual Src/Abl kinase inhibitor. Its thiazole core and Boc-protected amine enable modular derivatization for structure-activity relationship (SAR) studies. The carboxylate group allows further functionalization (e.g., amidation) to enhance bioavailability .

Advanced: Mechanistic Insights

The Boc group stabilizes the amine during coupling reactions but requires selective deprotection (e.g., using HCl/dioxane) to avoid thiazole ring degradation. Computational modeling (docking studies) can predict how substituents on the thiazole ring affect binding to kinase ATP pockets .

How can researchers mitigate instability issues during storage and handling?

Basic Stability Protocols

The compound is sensitive to moisture and heat. Store at –20°C under argon in amber vials. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) before use. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which can accelerate decomposition .

Advanced: Degradation Pathway Analysis

Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) reveal that hydrolysis of the ester group is the primary degradation pathway. Lyophilization or formulation with desiccants (e.g., molecular sieves) can extend shelf life. NMR (¹H/¹³C) and mass spectrometry track degradation products like free carboxylic acids .

What strategies are employed to resolve contradictions in reaction outcomes across different studies?

Basic Troubleshooting

Divergent yields or byproducts often stem from variations in solvent polarity or catalyst loading. For example, using DMF instead of DCM in Boc protection may accelerate reactions but increase ester hydrolysis. Systematic screening (DoE approaches) identifies optimal parameters .

Advanced: Mechanistic Elucidation

Kinetic studies (e.g., in situ IR monitoring) can differentiate between competing pathways. For instance, nucleophilic substitution at the thiazole’s C-2 position may compete with Boc-group reactivity. Computational tools (DFT calculations) model transition states to prioritize synthetic routes .

How is the compound utilized in synthesizing thiazolo[5,4-c]pyridine derivatives?

Basic Heterocycle Functionalization

Reaction with hydrazonoyl chlorides or aryl amines under basic conditions (e.g., Cs₂CO₃ in CH₃CN) forms thiazolo[5,4-c]pyridine scaffolds. The ethyl carboxylate serves as a leaving group, enabling cyclization via nucleophilic aromatic substitution .

Advanced: Regioselectivity Challenges

Competing substitution at C-4 vs. C-5 of the thiazole can occur. Substituent effects (e.g., electron-withdrawing groups at C-4) guide regioselectivity. X-ray crystallography of intermediates confirms bond formation sites, while NOESY NMR validates spatial arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.